1-Isopropyl-5-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a nitro group, an isopropyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves the nitration of a suitable pyrazole precursor followed by carboxylation. One common method involves the nitration of 1-(propan-2-yl)-1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting nitro compound is then subjected to carboxylation using carbon dioxide under high pressure and temperature in the presence of a suitable base, such as potassium carbonate, to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of 5-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated reactors and precise control of reaction conditions to achieve high yields and purity. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.
Major Products
Reduction: 5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Esterification: Methyl or ethyl esters of 5-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
5-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of 5-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA. The carboxylic acid group can facilitate binding to active sites of enzymes or receptors, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1H-pyrazole-3-carboxylic acid: Lacks the isopropyl group, which may affect its solubility and biological activity.
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may reduce its reactivity in certain chemical reactions.
5-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: The amino group can participate in different types of reactions compared to the nitro group.
Uniqueness
5-nitro-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the nitro and isopropyl groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the isopropyl group can influence its solubility and interaction with biological targets.
Properties
Molecular Formula |
C7H9N3O4 |
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Molecular Weight |
199.16 g/mol |
IUPAC Name |
5-nitro-1-propan-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c1-4(2)9-6(10(13)14)3-5(8-9)7(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
AEEKPQDFWGOFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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